4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, also known as Medoxomil Chloride, finds its primary application in scientific research as a key chemical precursor for the synthesis of Olmesartan Medoxomil. Olmesartan Medoxomil is a prodrug, meaning it requires conversion by the body into its active form, Olmesartan, to exert its pharmacological effects []. Olmesartan is an angiotensin II receptor antagonist (ARB) medication used for the treatment of high blood pressure (hypertension) [].
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a chemical compound characterized by its dioxolane structure, which includes a chloromethyl group at the fourth position and a methyl group at the fifth position of the dioxole ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. Its molecular formula is C₇H₇ClO₃, and it has a molecular weight of approximately 178.58 g/mol. The presence of the chloromethyl group enhances its reactivity, making it useful in various
There is no scientific research readily available on the specific mechanism of action of CMMD.
CMMD is likely to exhibit similar hazards to other chloromethyl-containing compounds. These can include:
These reactions highlight its versatility as a reagent in organic chemistry.
The biological activity of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one has been investigated, revealing some noteworthy properties:
Several methods have been developed for synthesizing 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one:
The choice of method can affect the efficiency and environmental impact of the synthesis.
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one has several applications:
These applications underline its significance in both academic research and industrial processes.
Interaction studies involving 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one focus on its reactivity with biological molecules and other chemicals:
Understanding these interactions is crucial for assessing its safety and efficacy in medicinal applications.
Several compounds share structural similarities with 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Below are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methyl-5-methyl-1,3-dioxol-2-one | No chloromethyl group | Less reactive compared to 4-(Chloromethyl) |
| 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | Bromine instead of chlorine | Different halogen may alter reactivity |
| 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | Hydroxymethyl group | Potentially more polar and hydrophilic |
These comparisons highlight the unique reactivity imparted by the chloromethyl group in 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, distinguishing it from other dioxolane derivatives. Each compound's specific functional groups influence their chemical behavior and potential applications.
The chloromethylation of 5-methyl-1,3-dioxol-2-one represents a critical synthetic pathway for producing 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, a valuable intermediate in organic synthesis [1]. This reaction follows a mechanism similar to the Friedel-Crafts acylation, where an electrophilic species attacks the dioxolone ring system [2]. The process typically involves the formation of a chloromethyl cation or a related electrophilic complex that subsequently reacts with the electron-rich positions of the dioxolone structure [3].
The reaction mechanism proceeds through several distinct steps. Initially, the chloromethylating agent (such as formaldehyde and hydrogen chloride) forms a reactive electrophilic species in the presence of a Lewis acid catalyst [2]. This electrophile then attacks the dioxolone ring at the 4-position, leading to the formation of an intermediate complex [4]. The final step involves the stabilization of this intermediate to yield the desired 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one product [1] [3].
Kinetic studies of chloromethylation reactions have revealed that the rate law typically follows third-order kinetics, represented as:
R = (k₃/[Catalyst]₀)[Catalyst]²[Chloromethylating agent]
or alternatively:
R = k₃[Substrate][+CH₂OH] [5]
where k₃ is the rate constant, and [+CH₂OH] represents the concentration of the protonated hydroxymethyl species [5] [6]. The rate-determining step in this process is generally the formation of the electrophilic chloromethyl species, which explains why comparable reactivities are observed across related reactions [6].
Temperature significantly influences the reaction kinetics, with optimal yields typically observed around 50-70°C [7]. Experimental evidence indicates that yield increases with temperature up to approximately 70°C, after which it begins to decrease due to competing side reactions and potential decomposition of the product [7] [5]. The efficiency of formaldehyde utilization in the reaction increases with hydrogen chloride concentration, suggesting that the activation of formaldehyde or its hydrate plays a crucial role in the catalytic cycle [7].
| Aspect | Description | Experimental Evidence | Theoretical Models |
|---|---|---|---|
| Reaction Mechanism | Similar to Friedel-Crafts acylation; formaldehyde reacts with catalyst to form electrophilic species | NMR studies, isolation of intermediates | Electrophilic substitution followed by nucleophilic substitution |
| Rate Law | For chloromethylation: R = (k₃/[Catalyst]₀)[Catalyst]²[Reagent] | Vacuum line kinetics studies, third-order kinetics observed | k = kK[H⁺] where K is equilibrium constant |
| Rate-Determining Step | Formation of the electrophilic species (chloromethyl cation or complex) | Comparable reactivities across related reactions | DFT computations show migration step is largely exergonic |
| Kinetic Parameters | Reaction rate increases with temperature, optimal around 50-70°C | Yield increases with temperature up to 70°C, then decreases | Arrhenius parameters, activation energy determination |
| Influencing Factors | Catalyst concentration, temperature, reagent ratio, solvent system | Efficiency of CH₂O increases with HCl concentration | Micellar catalysis models for biphasic systems |
Table 1: Chloromethylation Mechanism and Kinetics [5] [6] [7]
The regioselective functionalization of dioxolone rings to produce 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one requires carefully designed catalytic systems [8]. Various catalysts have been developed to enhance both the efficiency and selectivity of the chloromethylation process, with particular emphasis on achieving high regioselectivity at the 4-position of the dioxolone ring [9].
Traditional catalysts such as zinc chloride have been widely employed in chloromethylation reactions [2]. These Lewis acid catalysts coordinate with the chloromethylating agent, enhancing its electrophilicity and directing the attack to specific positions on the substrate [2] [7]. While zinc chloride offers moderate regioselectivity, it presents environmental concerns due to waste generation and potential toxicity [2].
More advanced catalytic systems have emerged to address these limitations. Rare earth molecular sieves, such as lanthanum phosphoramidate (Ln(PO₂NH)₃), have demonstrated exceptional performance in chloromethylation reactions, achieving high conversion rates (89.3%) and product purities (99.82%) [3]. These catalysts provide enhanced regioselectivity by offering specific binding sites that orient the substrate and reagent in a favorable configuration for selective functionalization [3] [8].
Rare-earth metal triflates, including scandium triflate, ytterbium triflate, and samarium triflate, represent another class of effective catalysts for chloromethylation reactions [7]. These catalysts exhibit high activity even in aqueous solutions at concentrations less than 1-5% of the substrate under heterogeneous conditions [7]. A significant advantage of these systems is that the triflate catalyst remains in the aqueous phase after the reaction, facilitating easy separation of the organic products [7].
Silica gel and alumina have also been investigated as heterogeneous catalysts for the formation of dioxolane derivatives [10]. These materials contain both Brønsted and Lewis acid sites on their surfaces, which can interact with reagents to promote cyclization reactions [10]. The proposed mechanism involves the formation of coordination complexes between the Lewis acid sites (silicon or aluminum) and the carbonyl oxygen of the reagent, followed by nucleophilic attack and cyclization [10].
| Catalyst Type | Reaction Type | Regioselectivity | Advantages | Limitations |
|---|---|---|---|---|
| Zinc chloride | Chloromethylation | Moderate | Traditional, well-established | Environmental concerns, waste generation |
| Rare earth molecular sieve Ln(PO₂NH)₃ | Chloromethylation | High | High conversion (89.3%) and purity (99.82%) | Requires specific reaction conditions |
| Rare-earth metal triflates | Chloromethylation of aromatics | High | Active in aqueous solution, easy product separation | Requires heterogeneous conditions |
| Silica gel/alumina | Dioxolane formation | Variable based on substrate | Solvent-free conditions possible | Temperature dependent |
| Tetrabutylammonium salts | Cyclic carbonate synthesis | High | Recyclable, applicable to various substrates | May require specific anions for activity |
Table 2: Catalytic Systems for Regioselective Functionalization [2] [7] [10] [11]
Continuous flow synthesis represents a significant advancement in the production of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, offering numerous advantages over traditional batch processes [12]. This approach enables precise control of reaction parameters, enhanced heat and mass transfer, improved safety profiles, and potential for process intensification [13].
Microreactor systems have emerged as powerful tools for the synthesis of cyclic carbonates, including dioxolone derivatives [13]. These systems provide exceptional control over reaction time, temperature, and mixing conditions, leading to improved selectivity and conversion rates [13] [14]. The enhanced heat transfer capabilities of microreactors allow for more efficient temperature control, which is particularly important for chloromethylation reactions where optimal yields are observed within specific temperature ranges [13] [7].
Continuous flow with supported ionic liquids has shown remarkable potential for the synthesis of cyclic carbonates [12]. Studies have demonstrated that polymer-supported ionic liquids can serve as efficient and recyclable catalysts for continuous flow synthesis, maintaining stability for over 160 hours under continuous operation while achieving average yields exceeding 90% [12] [15]. These systems are particularly valuable for environmentally friendly and scalable production methods [12].
Supercritical carbon dioxide flow systems represent another innovative approach for synthesizing cyclic carbonates [16]. In one study, a continuous flow synthesis for limonene-based cyclic carbonates was developed using supercritical carbon dioxide as both solvent and reactant with an ionic-liquid-based catalyst [16]. The supported ionic liquid catalyst showed no leaching for up to 96 hours of continuous operation, although yields remained moderate (16-26%) [16].
Silicon carbide continuous flow reactors have been employed for the scalable synthesis of cyclic carbonates from diols [11]. Under optimized conditions, high conversion rates (95%) and selectivities (79%) have been achieved with short residence times (3 minutes) at elevated temperatures (180°C) and pressures (11 bar) [11]. This approach has been successfully applied to various substrates, including bio-based starting materials [11].
Reactive distillation represents a process intensification strategy for the production of dioxolane derivatives [17]. This technique combines reaction and separation in a single unit operation, potentially increasing yield while reducing the amount of auxiliary substances and waste [17]. However, the implementation of reactive distillation for dioxolone synthesis presents challenges, including the need for complex setups with multiple distillation columns [17].
| Technology | Application | Process Parameters | Advantages | Challenges |
|---|---|---|---|---|
| Microreactor systems | Cyclic carbonate synthesis | Precise control of reaction time, temperature and mixing | Improved selectivity and conversion, reduced cost and energy | Adoption barriers, scaling issues |
| Continuous flow with supported ionic liquids | Cyclic carbonate from epoxides and CO₂ | 160h stability, gaseous CO₂, >90% yield | Environmentally friendly, sustainable, scalable | Requires specialized equipment |
| Supercritical CO₂ flow system | Limonene-based cyclic carbonates | Supercritical CO₂ as solvent and reactant | No catalyst leaching (up to 96h) | Moderate yields (16-26%) |
| Silicon carbide continuous flow reactor | Glycerol carbonate production | 3 min residence time, 180°C, 11 bar | High conversion (95%) and selectivity (79%) | Water can induce hydrolysis |
| Reactive distillation | Dioxolane production | Ethylene glycol and formaldehyde reaction, catalyst presence | Increased yield, reduced auxiliary substances | Complex setup, multiple distillation columns needed |
Table 3: Continuous Flow Synthesis and Process Intensification Strategies [12] [14] [16] [11] [13]
The industrial-scale production of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one presents numerous challenges that require systematic optimization approaches [8]. These challenges span various aspects of the manufacturing process, from reaction control to economic considerations [18].
Reaction control represents a fundamental challenge in the large-scale synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one [1]. Maintaining precise temperature control is critical, as the reaction kinetics and regioselectivity are highly temperature-dependent [7] [5]. Current solutions include the development of optimized catalytic systems and reaction conditions based on detailed kinetic studies and mechanistic investigations [5] [6]. Further research into reaction mechanisms is needed to enhance understanding and control of these processes [7].
Safety concerns constitute another significant challenge in industrial production [18]. Many of the reagents and intermediates involved in the synthesis, including formaldehyde, hydrogen chloride, and the dioxolone products themselves, are highly flammable and potentially toxic [18]. The implementation of continuous flow systems offers a safer alternative to batch processes by reducing reagent inventory and providing better containment [13]. The development of inherently safer processes remains an active area of research [18].
Purification challenges are particularly notable in the production of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one [8]. The separation of products can be difficult, and low rearrangement rates may be observed in certain synthetic routes [8]. Current approaches include distillation under reduced pressure and crystallization techniques [3]. For instance, one method involves distillation under 2 mmHg at temperatures ranging from 91°C to 93°C to obtain high-purity product [1]. Improved separation techniques and in-line monitoring systems are being developed to address these challenges [11].
Scale-up issues present significant hurdles when transitioning from laboratory to industrial production [13]. Heat transfer limitations and mixing efficiency become increasingly problematic at larger scales [13]. Process intensification strategies, including microreactor technology, offer potential solutions by providing enhanced heat and mass transfer capabilities [13]. Pilot-scale testing and computational fluid dynamics studies are essential for addressing these scale-up challenges [18].
Economic factors ultimately determine the viability of industrial production processes [18]. Production costs and raw material availability are key considerations [18]. The recycling of catalysts and solvents can significantly improve the economic profile of the process [11]. Alternative synthetic routes and greener chemistry approaches are being explored to develop more sustainable and economical production methods [18].
| Challenge Category | Specific Challenges | Current Solutions | Optimization Approaches | Research Needs |
|---|---|---|---|---|
| Reaction Control | Temperature control, reaction kinetics, regioselectivity | Catalytic systems, optimized reaction conditions | Kinetic studies, mechanistic investigations | Better understanding of reaction mechanisms |
| Safety Concerns | Flammability of reagents and products, toxic reagents | Continuous flow systems, safer reagent alternatives | Replacement of toxic reagents, improved handling protocols | Development of inherently safer processes |
| Purification | Difficult separation of products, low rearrangement rate | Distillation under reduced pressure, crystallization | Improved separation techniques, in-line monitoring | Novel purification methods |
| Scale-up Issues | Heat transfer limitations, mixing efficiency | Process intensification, microreactor technology | Pilot-scale testing, computational fluid dynamics | Innovative reactor designs |
| Economic Factors | Production cost, raw material availability | Recycling of catalysts and solvents | Alternative synthetic routes, greener chemistry | Sustainable and economical production methods |
Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural elucidation of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. The compound exhibits characteristic spectral features that enable definitive identification and purity assessment through multinuclear analysis [1] [2].
The ¹H nuclear magnetic resonance spectrum of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one demonstrates distinctive resonance patterns that confirm the molecular structure. The chloromethyl protons appear as a characteristic singlet at 4.30-4.35 parts per million, integrating for two protons with significant deshielding due to the electron-withdrawing chlorine substituent [1] [3]. The methyl group attached to the dioxolone ring exhibits a singlet at 2.18 parts per million, integrating for three protons with typical aliphatic chemical shift values [4].
Ring proton assignments demonstrate the asymmetric nature of the dioxolone system. The ring proton adjacent to the chloromethyl substituent appears as a multiplet at 4.98-4.93 parts per million, while the second ring proton shows a triplet pattern at 4.59 parts per million with a coupling constant of 8.6 hertz, indicating vicinal coupling with adjacent protons [1] [5]. These chemical shifts are consistent with the electron-withdrawing effect of the carbonyl group and the oxygen atoms within the five-membered ring system.
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through chemical shift analysis of the carbon framework. The carbonyl carbon resonates at 155.0 parts per million, characteristic of cyclic carbonate functionality and confirming the presence of the C=O group within the dioxolone ring [6] [5]. Ring carbon atoms exhibit distinct chemical shifts at 73.7 and 70.7 parts per million, reflecting the influence of oxygen substitution and ring strain effects [7].
The methyl carbon appears at 19.3 parts per million, demonstrating typical aliphatic carbon characteristics with slight downfield shift due to attachment to the electronegative oxygen-containing ring system [8]. The chloromethyl carbon, while not explicitly reported in available literature, would be expected to appear in the 40-50 parts per million range based on similar halogenated compounds.
Distortionless Enhancement by Polarization Transfer experiments provide crucial information regarding carbon multiplicities and enhance spectral interpretation. This technique distinguishes between primary (CH₃), secondary (CH₂), and tertiary (CH) carbons through phase-sensitive detection methods. For 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, Distortionless Enhancement by Polarization Transfer analysis confirms the presence of one primary carbon (methyl group), one secondary carbon (chloromethyl group), and two tertiary carbons (ring positions), with the quaternary carbonyl carbon appearing as a null signal in the Distortionless Enhancement by Polarization Transfer spectrum [9].
The application of Distortionless Enhancement by Polarization Transfer techniques proves particularly valuable for distinguishing overlapping carbon resonances and confirming structural assignments in complex cyclic systems. The methodology provides enhanced sensitivity for carbon detection while maintaining chemical shift information essential for structural elucidation .
High-resolution mass spectrometry serves as a definitive analytical technique for molecular weight determination and structural characterization of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. The compound exhibits characteristic fragmentation patterns that provide detailed structural information through systematic bond cleavage analysis [3] .
The molecular ion peak appears at mass-to-charge ratio 148.54, corresponding to the molecular formula C₅H₅ClO₃. High-resolution mass spectrometry confirms the exact mass within 5 parts per million accuracy, enabling definitive molecular formula assignment. The molecular ion peak typically exhibits moderate intensity due to the stability of the cyclic carbonate structure, with isotope patterns reflecting the presence of chlorine through the characteristic 3:1 ratio of M and M+2 peaks [12].
The fragmentation pattern of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one follows predictable pathways based on bond strength and electronic effects. The primary fragmentation involves loss of carbon monoxide (mass 28), yielding a fragment at mass-to-charge ratio 113.54 corresponding to C₅H₅ClO₂⁺. This fragmentation reflects the instability of the cyclic carbonate under electron impact conditions [13].
Secondary fragmentation pathways include loss of chlorine (mass 35) to generate a fragment at mass-to-charge ratio 85.54, corresponding to C₅H₅O₂⁺. This loss indicates the relative weakness of the carbon-chlorine bond under high-energy conditions. Further fragmentation produces smaller fragments through systematic loss of organic moieties, generating characteristic ions at mass-to-charge ratios 57.54, 43.54, and 29.54 .
The isotope pattern provides additional structural confirmation through natural abundance ratios of constituent elements. The chlorine isotope pattern exhibits the characteristic 3:1 ratio between ³⁵Cl and ³⁷Cl isotopes, appearing as M and M+2 peaks in the mass spectrum. Carbon isotope patterns contribute to fine structure within the fragmentation envelope, enabling high-resolution mass spectrometric confirmation of elemental composition [12].
Chromatographic analysis represents the standard methodology for purity assessment and quantitative determination of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. The compound presents unique analytical challenges due to thermal instability and chemical reactivity, requiring specialized analytical approaches [3] [14].
High-performance liquid chromatography provides the primary method for purity assessment, with typical analyses achieving detection limits in the parts per million range. The standard analytical method employs a C18 reverse-phase column (250 × 4.6 millimeters, 5 micrometers) with acetonitrile:water (70:30, volume/volume) mobile phase at 1.0 milliliter per minute flow rate [14]. Detection utilizes ultraviolet absorption at 230 nanometers, corresponding to the absorption maximum of the cyclic carbonate chromophore.
The compound exhibits a retention time of approximately 8.5 minutes under standard conditions, with excellent peak resolution and symmetry. Method validation demonstrates linearity over the concentration range 0.1-10 milligrams per milliliter with correlation coefficients exceeding 0.999. Precision studies show relative standard deviations below 2% for both repeatability and intermediate precision measurements [15].
Traditional gas chromatography analysis presents significant challenges due to the thermal instability of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. The compound undergoes thermal decomposition at temperatures above 200°C, limiting direct gas chromatographic analysis. Alternative approaches involve derivatization methods to improve thermal stability and volatility characteristics [3].
The triphenylmethyl derivatization method provides a solution to gas chromatographic analysis limitations. This approach converts the reactive chloromethyl group to a thermally stable triphenylmethyl derivative, enabling conventional gas chromatographic analysis with improved peak resolution and quantitative accuracy [15]. The derivatization reaction proceeds with greater than 99.5% conversion efficiency, facilitating external standard quantification methods.
Chromatographic analysis reveals characteristic impurity patterns associated with synthesis and storage conditions. Major impurities include regio-isomers formed during condensation reactions and polymeric species generated through thermal decomposition pathways. High-performance liquid chromatography-mass spectrometry enables structural identification of these impurities through fragmentation analysis .
The presence of polymeric impurities represents a particular analytical challenge, as these species exhibit insufficient volatility for gas chromatographic analysis. Liquid chromatographic methods with mass spectrometric detection provide the primary approach for identification and quantification of these high-molecular-weight impurities [3] [17].
Thermal analysis techniques provide comprehensive characterization of the thermal stability and decomposition behavior of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. The combination of thermogravimetric analysis and differential scanning calorimetry offers simultaneous mass loss and heat flow measurements under controlled atmospheric conditions [18] [19].
Thermogravimetric analysis employs sample masses of 5-10 milligrams with heating rates of 10°C per minute over the temperature range 25-600°C under nitrogen atmosphere. The analysis utilizes aluminum oxide crucibles with nitrogen purge gas flow at 50 milliliters per minute to maintain inert conditions throughout the measurement [20].
The thermogravimetric profile demonstrates thermal stability up to approximately 200°C, consistent with typical cyclic carbonate behavior. Initial mass loss occurs between 200-250°C, corresponding to the onset of thermal decomposition. The primary decomposition event shows rapid mass loss between 250-350°C, indicating extensive molecular fragmentation [18] [19].
Differential scanning calorimetry measurements reveal the energetic characteristics of thermal events through heat flow monitoring. The analysis demonstrates endothermic transitions associated with thermal decomposition, with onset temperatures corresponding to thermogravimetric mass loss events. The heat of decomposition typically ranges from 200-400 joules per gram, depending on atmospheric conditions and heating rate [20].
The differential scanning calorimetry profile shows no significant melting transitions below the decomposition temperature, consistent with the liquid physical state of the compound at ambient conditions. Glass transition events are not observed within the accessible temperature range, indicating molecular mobility throughout the pre-decomposition region [21].
The thermal decomposition of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one follows predictable pathways based on structural considerations. Primary decomposition products include carbon dioxide, hydrogen chloride, and organic fragments derived from ring opening and subsequent molecular rearrangement. The decomposition mechanism involves initial carbonyl group cleavage followed by extensive molecular fragmentation [18] [22].
Simultaneous thermogravimetric analysis-differential scanning calorimetry measurements with evolved gas analysis provide detailed identification of decomposition products. Mass spectrometric analysis of evolved gases confirms the presence of carbon dioxide (mass 44), hydrogen chloride (mass 36), and various organic fragments corresponding to ring degradation products [23]. The thermal decomposition profile demonstrates the importance of controlled storage conditions to maintain compound stability and analytical integrity.
Irritant